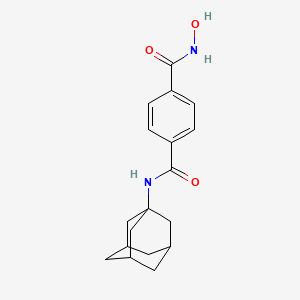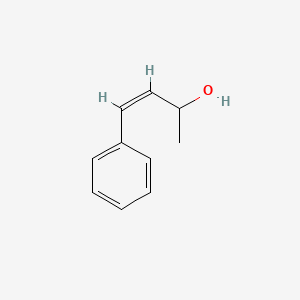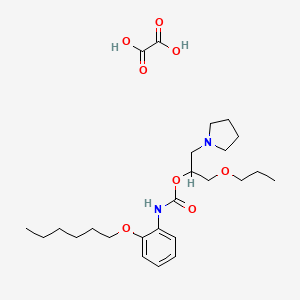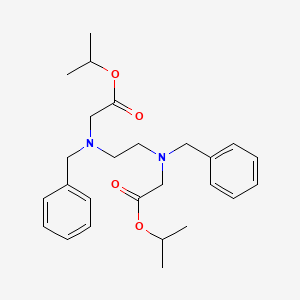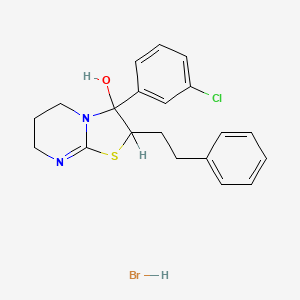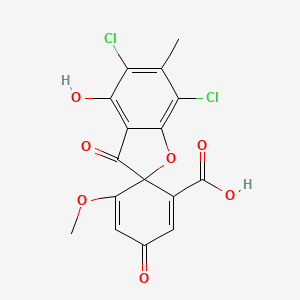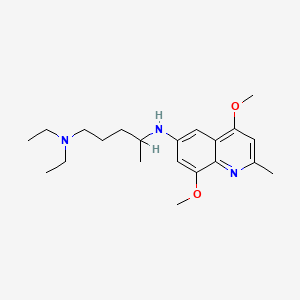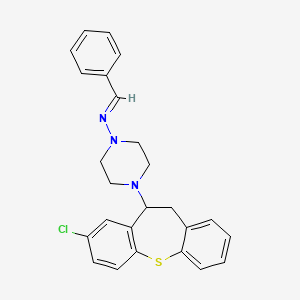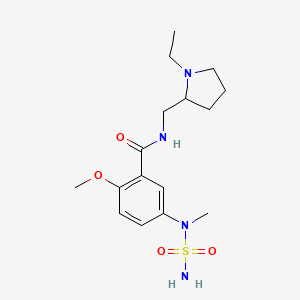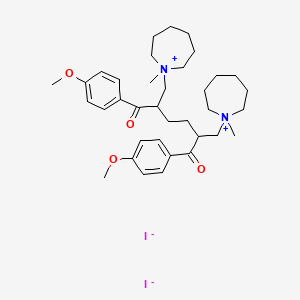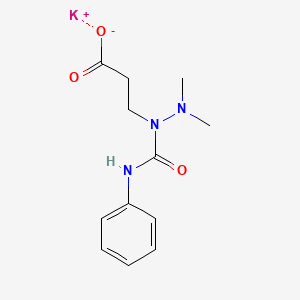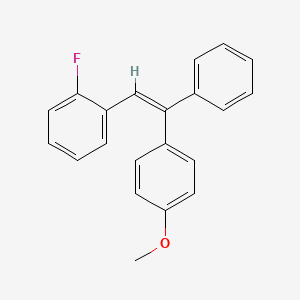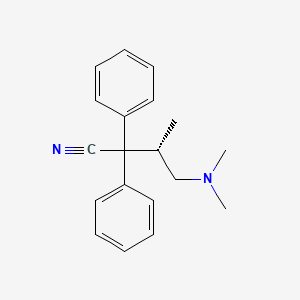
Transsylvanoside-C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Transsylvanoside-C is a triterpenoid glycoside isolated from the flowers of Cephalaria transsylvanica . This compound is known for its antimicrobial and antifungal properties . It is one of three triterpenic acid glycosides, along with transsylvanoside A and B, that have been studied for their biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of transsylvanoside-C involves the extraction of the compound from the flowers of Cephalaria transsylvanica. The process typically starts with the methanolic extraction of the plant material . The extract is then subjected to various chromatographic techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to isolate and purify the compound .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. The compound is primarily obtained through the extraction and purification processes mentioned above. Further research and development are needed to establish large-scale production methods.
Analyse Des Réactions Chimiques
Types of Reactions: Transsylvanoside-C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications and the target products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms with different biological activities.
Applications De Recherche Scientifique
Transsylvanoside-C has been extensively studied for its antimicrobial and antifungal activities . It has shown promising results in inhibiting the growth of various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents . Additionally, the compound’s unique structure and biological activities make it a valuable tool for studying the mechanisms of action of triterpenoid glycosides in various biological systems.
Mécanisme D'action
The mechanism of action of transsylvanoside-C involves its interaction with microbial cell membranes, leading to the disruption of membrane integrity and inhibition of cell growth . The compound’s triterpenoid structure allows it to interact with specific molecular targets, such as enzymes and receptors, involved in microbial metabolism and cell division .
Comparaison Avec Des Composés Similaires
Transsylvanoside-C is structurally similar to other triterpenoid glycosides, such as transsylvanoside A and B . it exhibits unique biological activities that distinguish it from these compounds. For example, this compound has shown higher antimicrobial and antifungal activities compared to its counterparts . Other similar compounds include brassinolide and tris-epibrassinolide, which are also triterpenoid glycosides with distinct biological activities .
Conclusion
This compound is a triterpenoid glycoside with significant antimicrobial and antifungal properties. Its unique structure and biological activities make it a valuable compound for scientific research and potential applications in medicine and industry. Further studies are needed to explore its full potential and develop efficient production methods for large-scale use.
Propriétés
Numéro CAS |
177794-61-5 |
|---|---|
Formule moléculaire |
C48H78O18 |
Poids moléculaire |
943.1 g/mol |
Nom IUPAC |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C48H78O18/c1-22-38(66-41-36(57)33(54)31(52)26(64-41)20-61-39-35(56)32(53)30(51)25(19-49)63-39)34(55)37(58)40(62-22)65-29-11-12-44(4)27(45(29,5)21-50)10-13-47(7)28(44)9-8-23-24-18-43(2,3)14-16-48(24,42(59)60)17-15-46(23,47)6/h8,22,24-41,49-58H,9-21H2,1-7H3,(H,59,60)/t22-,24-,25+,26+,27+,28+,29-,30+,31+,32-,33-,34-,35+,36+,37+,38-,39+,40-,41-,44-,45-,46+,47+,48-/m0/s1 |
Clé InChI |
VINQZMMOIPTITQ-QWYWWIDCSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3CC=C5[C@]4(CC[C@@]6([C@H]5CC(CC6)(C)C)C(=O)O)C)C)C)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3CC=C5C4(CCC6(C5CC(CC6)(C)C)C(=O)O)C)C)C)O)O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



